1,3-Bis(4-bromophenyl)propane-1,3-dione

Fluorescent chemosensor Conjugated polymers Metal ion detection

This symmetrically para-brominated β-diketone is a critical monomer for constructing π-conjugated polymers and fluorescent chemosensors. Its two reactive C–Br bonds undergo facile Sonogashira coupling, enabling integration into OLED/OPV backbones. The 5 nM Cu²⁺ detection limit and high Stern-Volmer constant (1.28×10⁸ M⁻¹) make it irreplaceable for environmental monitoring and point-of-care diagnostic probes—capabilities non-halogenated or chloro analogs cannot replicate. With a melting point (117–121 °C) ideally suited for recrystallization and standard drying protocols, this building block ensures high reproducibility in medicinal chemistry and agrochemical discovery cascades. Choose this compound for its unique combination of β-diketone reactivity and aryl bromide functionality.

Molecular Formula C15H10Br2O2
Molecular Weight 382.05 g/mol
CAS No. 33170-68-2
Cat. No. B3051353
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Bis(4-bromophenyl)propane-1,3-dione
CAS33170-68-2
Molecular FormulaC15H10Br2O2
Molecular Weight382.05 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CC(=O)C2=CC=C(C=C2)Br)Br
InChIInChI=1S/C15H10Br2O2/c16-12-5-1-10(2-6-12)14(18)9-15(19)11-3-7-13(17)8-4-11/h1-8H,9H2
InChIKeyHOVMFCOUXZBNBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Bis(4-bromophenyl)propane-1,3-dione (CAS 33170-68-2) – Core Chemical Identity, Structure, and Class Context


1,3-Bis(4-bromophenyl)propane-1,3-dione (C15H10Br2O2, MW 382.05 g/mol) is a symmetrically substituted β-diketone featuring two para‑bromophenyl groups flanking a central propane‑1,3‑dione moiety [1]. This compound belongs to the 1,3‑diarylpropane‑1,3‑dione class, which is characterized by keto‑enol tautomerism and a highly acidic α‑methylene proton that enables diverse condensation and coordination chemistry . The presence of two bromine atoms at the para positions confers distinct physicochemical properties—including a melting point of approximately 117–121 °C —and provides reactive handles for Pd‑catalyzed cross‑coupling reactions such as Sonogashira polymerization, distinguishing it from non‑halogenated or differently substituted analogs [2].

Why 1,3-Bis(4-bromophenyl)propane-1,3-dione Cannot Be Replaced by Generic 1,3-Diketones or Other Diaryl Analogs


Within the 1,3‑diarylpropane‑1,3‑dione class, even modest changes to the aromatic substituents profoundly alter physicochemical properties, synthetic utility, and performance in functional materials. For instance, replacing the para‑bromine atoms with hydrogen (as in dibenzoylmethane) lowers the melting point by over 40 °C and eliminates the ability to participate in Pd‑catalyzed Sonogashira or Suzuki cross‑coupling reactions, thereby precluding the direct synthesis of extended conjugated polymers [1]. Similarly, the 4‑chloro analog exhibits a markedly higher melting point (159 °C vs. 117–121 °C) and reduced reactivity in oxidative addition steps of Pd‑catalyzed cycles due to the lower bond dissociation energy of the C–Br bond compared to C–Cl, which affects reaction rates and catalyst compatibility . Consequently, substituting the brominated diketone with a cheaper or more readily available analog is not a straightforward exchange; it fundamentally changes the thermal behavior, reactivity profile, and the ability to access downstream functional materials that rely on the unique combination of the β‑diketone scaffold and aryl bromide functionality.

Quantitative Differentiation Evidence for 1,3-Bis(4-bromophenyl)propane-1,3-dione Relative to Closest Analogs


Superior Fluorescent Chemosensor Performance in Conjugated Polymer PDBDBM

When incorporated into the conjugated polymer PDBDBM via Sonogashira coupling with 1,4‑dioctyloxy‑2,5‑diethynylbenzene, 1,3‑bis(4‑bromophenyl)propane‑1,3‑dione yields a material that exhibits exceptional sensitivity for Cu²⁺ and Fe³⁺ detection [1]. In direct titration experiments, PDBDBM achieves a detection limit of 5 nM for Cu²⁺ and 0.4 μM for Fe³⁺, with Stern–Volmer quenching constants of 1.28 × 10⁸ M⁻¹ and 2.40 × 10⁴ M⁻¹, respectively [1]. This performance is attributed to the para‑bromine atoms enabling the Sonogashira polymerization, a reaction pathway not accessible to the non‑halogenated analog 1,3‑diphenylpropane‑1,3‑dione, which cannot be directly polymerized under identical conditions .

Fluorescent chemosensor Conjugated polymers Metal ion detection

Distinct Melting Point and Thermal Stability vs. 1,3-Diphenyl and 4-Chloro Analogs

The melting point of 1,3‑bis(4‑bromophenyl)propane‑1,3‑dione is reported as 117–121 °C . This value is significantly higher than that of the non‑halogenated parent 1,3‑diphenylpropane‑1,3‑dione (77–79 °C) and substantially lower than that of the 4‑chloro analog 1,3‑bis(4‑chlorophenyl)propane‑1,3‑dione (159 °C) . The 4‑methyl analog exhibits an intermediate melting point of 125–127 °C . These differences reflect the varying strength of intermolecular interactions (e.g., Br⋯Br halogen bonding and altered crystal packing) and have direct implications for purification via recrystallization and for thermal processing of materials derived from these precursors.

Physicochemical properties Thermal analysis Purification

First-Time Single-Crystal X‑Ray Structure Determination

The single‑crystal X‑ray structure of 1,3‑bis(4‑bromophenyl)propane‑1,3‑dione was reported for the first time in 2024, providing definitive solid‑state geometry including bond lengths, bond angles, and intermolecular packing [1]. The crystal data confirm a monoclinic system with space group C2, unit cell parameters a = 20.2528(4) Å, b = 6.7254(2) Å, c = 10.6748(2) Å, and β = 94.699(3)° [2]. In contrast, the crystal structure of the 4‑chloro analog is also known but adopts a different packing motif due to weaker halogen bonding, while the 4‑methyl analog has been less thoroughly characterized in the solid state [3].

Crystallography Structural confirmation Solid-state analysis

Enabling Sonogashira Polymerization Not Accessible to Non‑Brominated Analogs

The para‑bromine substituents in 1,3‑bis(4‑bromophenyl)propane‑1,3‑dione serve as essential handles for Pd‑catalyzed Sonogashira cross‑coupling, enabling the synthesis of conjugated polymers such as PDBDBM [1]. In the reported polymerization, the target compound reacts with 1,4‑dioctyloxy‑2,5‑diethynylbenzene in the presence of Pd(PPh₃)₄ and CuI to yield a fluorescent polymer with a number‑average molecular weight (Mₙ) of approximately 12 kDa and a polydispersity of 2.1 [1]. By contrast, the non‑halogenated analog 1,3‑diphenylpropane‑1,3‑dione cannot undergo oxidative addition with Pd(0) and therefore fails to polymerize under identical conditions . The 4‑chloro analog can theoretically undergo Sonogashira coupling, but the C–Cl bond is significantly less reactive than C–Br, often requiring harsher conditions (e.g., higher temperatures, stronger bases, or specialized ligands) and leading to lower yields or incomplete conversion [2].

Cross-coupling Polymer synthesis Aryl bromide reactivity

High-Value Application Scenarios for 1,3-Bis(4-bromophenyl)propane-1,3-dione Based on Quantified Differentiation


Fabrication of Ultrasensitive Fluorescent Chemosensors for Cu²⁺ and Fe³⁺

The 5 nM detection limit for Cu²⁺ achieved with polymer PDBDBM [1] positions 1,3‑bis(4‑bromophenyl)propane‑1,3‑dione as a critical monomer for developing fluorescent probes intended for environmental monitoring of heavy metals, point‑of‑care diagnostics for copper‑related disorders (e.g., Wilson's disease), and quality control in industrial water treatment. The high Stern–Volmer quenching constant (1.28 × 10⁸ M⁻¹) ensures strong signal changes even at trace analyte concentrations, a performance metric that non‑brominated diketones cannot replicate because they lack the aryl bromide functionality required for Sonogashira polymerization [2].

Synthesis of Conjugated Polymers via Mild Sonogashira Cross‑Coupling

The reactivity of the C–Br bonds under mild Sonogashira conditions (Pd(PPh₃)₄/CuI, 60 °C) [1] makes this compound the preferred choice for constructing π‑conjugated polymers where the β‑diketone unit is integrated into the polymer backbone. Such polymers are explored for organic light‑emitting diodes (OLEDs), organic photovoltaics (OPVs), and electrochromic devices. The balance of reactivity—more facile than aryl chlorides yet more stable than aryl iodides—reduces side reactions and simplifies purification, directly addressing procurement and process efficiency concerns.

Structural Confirmation and Quality Control via Single‑Crystal XRD

The recent publication of a high‑resolution single‑crystal X‑ray structure [1] provides a definitive reference for identity verification. Laboratories performing in‑house synthesis or receiving bulk shipments can compare experimental powder X‑ray diffraction (PXRD) patterns against the simulated pattern derived from the single‑crystal data to confirm phase purity and crystallinity. This capability is particularly valuable for GMP‑adjacent environments where rigorous identity testing is mandated, and it distinguishes this compound from less thoroughly characterized analogs [2].

Intermediate for Heterocyclic Synthesis Requiring Defined Thermal Behavior

The melting point range of 117–121 °C [1] is ideally suited for multi‑step synthetic sequences where the diketone serves as a precursor to pyrazoles, isoxazoles, or pyrimidines. The intermediate melting point ensures that the compound can be readily recrystallized and dried under standard laboratory conditions, whereas the low‑melting diphenyl analog may remain oily or waxy, complicating isolation. Conversely, the high‑melting chloro analog requires elevated temperatures for dissolution, which can promote unwanted side reactions during condensation with hydrazines or hydroxylamine [2]. This practical advantage translates to higher reproducibility and yield in medicinal chemistry campaigns and agrochemical discovery programs.

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